N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide
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Overview
Description
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring substituted with phenyl, dichloro, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 3-bromobenzyl chloride with phenylcyclopropane-1-carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(3-aminophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide.
Oxidation: Formation of 2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid.
Reduction: Formation of 2,2-dichloro-1-phenylcyclopropane-1-methanol.
Scientific Research Applications
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of cyclopropane-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide
- N-(3-chlorophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide
- N-(3-methylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide
Uniqueness
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes compared to its fluorine or chlorine analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO/c17-12-7-4-8-13(9-12)20-14(21)15(10-16(15,18)19)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBFADDLEIBTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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